3,3-Dimethoxypropanenitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

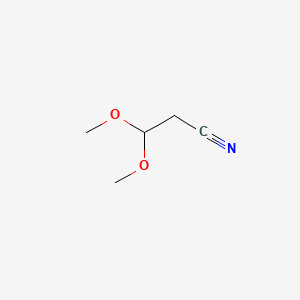

2D Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethoxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-7-5(8-2)3-4-6/h5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYHSJQNYYLGMEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CC#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20206224 | |

| Record name | 3,3-Dimethoxypropiononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20206224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57597-62-3 | |

| Record name | 3,3-Dimethoxypropionitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57597-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Dimethoxypropiononitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057597623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-Dimethoxypropiononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20206224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-dimethoxypropiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.293 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,3-Dimethoxypropanenitrile

This technical guide provides a comprehensive overview of 3,3-Dimethoxypropanenitrile (CAS No. 57597-62-3), a significant intermediate in pharmaceutical and fine chemical synthesis.[] This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.

Chemical Identity and Properties

This compound, also known as cyanoacetaldehyde dimethyl acetal, is a nitrile intermediate valued for its dual functionality, which allows for versatile reactivity in the synthesis of complex organic molecules.[][2]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 57597-62-3[][3][4][5][6] |

| Molecular Formula | C5H9NO2[][3][4][5] |

| Molecular Weight | 115.13 g/mol [][4][5][7] |

| IUPAC Name | This compound[][3][5][6] |

| Synonyms | DMPN, Cyanoacetaldehyde dimethyl acetal, 3,3-Dimethoxypropionitrile, 1-Cyano-2,2-dimethoxyethane[][3][4] |

| InChI Key | JYHSJQNYYLGMEI-UHFFFAOYSA-N[][5][6] |

| SMILES | COC(CC#N)OC[][5][6] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Colorless to brown liquid[] |

| Density | 1.026 g/mL at 25 °C[4][5] |

| Boiling Point | 92.5 °C at 30 mmHg[][4] |

| Flash Point | 182 °F (83 °C)[6] |

| Refractive Index | n20/D 1.414[4] |

| Vapor Pressure | 0.639 mmHg at 25 °C |

| Solubility | Soluble in water[6] |

Synthesis of this compound

The synthesis of this compound is a critical process for its application in various industries. A prevalent and efficient method is the hydroalkoxylation of acrylonitrile with methanol, often utilizing metal-based catalysts.[2] This process demands precise control over reaction conditions to achieve high yields and purity.[2] Alternative synthesis routes, such as palladium-catalyzed coupling reactions, are also employed.[2]

One documented synthesis method involves the reaction of acrylonitrile with methanol in the presence of nitrite and platinum- or palladium-based catalysts.[4] Another innovative approach utilizes supercritical CO2 as the reaction medium.[8]

Below is a generalized workflow for a common synthesis method.

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocols

A specific experimental protocol for the synthesis of 3,3-dimethoxyproprionitrile is detailed in patent CN1243121A.[8] This method employs a supercritical CO2 fluid as the reaction medium.

Objective: To synthesize 3,3-dimethoxyproprionitrile via oxidation of acrylonitrile.

Materials and Equipment:

-

HF-25 type autoclave

-

PdCl2(MeCN)2 (0.033g, 0.15mmol)

-

CuCl2 (0.269g, 2mmol)

-

Acrylonitrile (0.265g, 5mmol)

-

Anhydrous methanol (1ml, approx. 25mmol)

-

Oxygen gas

-

Carbon dioxide

Procedure:

-

Add 0.033g of PdCl2(MeCN)2, 0.269g of CuCl2, 0.265g of acrylonitrile, and 1ml of anhydrous methanol to an HF-25 type autoclave.

-

Pressurize the autoclave with oxygen to 1.0 MPa.

-

Introduce carbon dioxide until the pressure reaches 13 MPa to create a supercritical fluid environment.

-

Induce stirring and maintain the reaction at 55 °C for 12 hours.

-

After the reaction period, the primary product is 3,3-dimethoxyproprionitrile, with a potential side product being 3-methoxy propionitrile resulting from the Michael addition of methanol and acrylonitrile.

Results: This method is reported to achieve a chromatographic yield of up to 87.5%.[8]

Applications in Drug Development and Chemical Synthesis

This compound is a valuable precursor in the synthesis of various organic molecules.[2] Its primary application lies in the production of 4-aminopyrimidines, which are fundamental components of numerous pharmaceutical compounds, including cytosine.[2][4][9] Additionally, it serves as a crucial building block for agrochemicals and other fine chemicals.[2] The ability to derive cyanoacetaldehyde from 3,3-dimethoxypropionitrile further expands its utility as an important organic synthesis intermediate.[8]

The logical relationship of its application in pharmaceutical synthesis is illustrated below.

Caption: Role of this compound in pharmaceutical synthesis.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[5][6] It is also known to cause skin and eye irritation.[10]

Table 3: GHS Hazard Information

| Hazard Class | GHS Statement |

| Acute Toxicity, Oral | Harmful if swallowed[5] |

| Acute Toxicity, Dermal | Harmful in contact with skin[5] |

| Acute Toxicity, Inhalation | Harmful if inhaled[5] |

| Skin Corrosion/Irritation | Causes skin irritation[10] |

| Serious Eye Damage/Eye Irritation | Causes serious eye irritation[10] |

Recommended Precautionary Measures:

-

Handling: Wash hands and any exposed skin thoroughly after handling.[11] Do not eat, drink, or smoke when using this product.[5] Avoid breathing dust, fume, gas, mist, vapors, or spray.[5][6]

-

Protection: Wear protective gloves, protective clothing, eye protection, and face protection.[5][11]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, and bases.[][7] Keep the container tightly closed and away from heat, sparks, and open flames.[][7][11]

-

First Aid:

-

If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell.[5]

-

If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[5]

-

In Case of Eye Contact: Rinse immediately with plenty of water and seek medical advice.

-

In Case of Skin Contact: Wash immediately with plenty of soap and water.

-

References

- 2. nbinno.com [nbinno.com]

- 3. pschemicals.com [pschemicals.com]

- 4. This compound | 57597-62-3 [chemicalbook.com]

- 5. 3,3-Dimethoxy-propanenitrile 97%, Thermo Scientific 25 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. This compound, 90%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 7. 3,3-Dimethoxy-Propanenitrile | Properties, Uses, Safety Data & Supplier China [nj-finechem.com]

- 8. CN1243121A - Noval process for synthesizing 3,3-dialkoxyl propionitrile - Google Patents [patents.google.com]

- 9. nbinno.com [nbinno.com]

- 10. Propanenitrile, 3-methoxy- | C4H7NO | CID 61032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 3,3-Dimethoxypropanenitrile from Acrylonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3,3-dimethoxypropanenitrile, a key intermediate in the production of various pharmaceuticals and fine chemicals. The primary focus is on the synthesis from acrylonitrile and methanol via a hydroalkoxylation reaction, commonly known as an oxa-Michael addition. This document details the reaction mechanisms, experimental protocols, and quantitative data, offering a valuable resource for researchers and professionals in organic synthesis and drug development.

Introduction

This compound (CAS 57597-62-3) is a valuable bifunctional molecule featuring both a nitrile and an acetal group.[1] This unique structure makes it a versatile building block in organic synthesis, particularly as a precursor for 4-aminopyrimidines, which are core components of many pharmaceutical compounds.[2][3] The efficient synthesis of this compound is therefore of significant interest to the pharmaceutical and chemical industries.

The most common and direct route to this compound is the hydroalkoxylation of acrylonitrile with methanol.[2] This reaction can be achieved through various catalytic systems, including metal-based catalysts and base catalysis. This guide will explore these methods, with a focus on providing practical experimental details and relevant data.

Reaction Mechanism and Synthesis Pathways

The synthesis of this compound from acrylonitrile and methanol is fundamentally an oxa-Michael addition. This reaction involves the nucleophilic addition of a methoxide ion to the electron-deficient β-carbon of acrylonitrile.

Base-Catalyzed Hydroalkoxylation

In the presence of a base, such as sodium methoxide, methanol is deprotonated to form the more nucleophilic methoxide ion. This ion then attacks the β-carbon of the acrylonitrile molecule. The resulting carbanion is subsequently protonated by methanol to yield 3-methoxypropionitrile. A second addition of methanol, also under basic conditions, leads to the formation of the final product, this compound.

Metal-Catalyzed Hydroalkoxylation

Various metal-based catalysts, including those based on palladium and platinum, can facilitate the hydroalkoxylation of acrylonitrile.[2][4] These reactions can be highly efficient and selective. One documented method involves the use of a Pd(II)/Cu(I or II) catalyst system in supercritical carbon dioxide, which has been reported to achieve high yields.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₅H₉NO₂ | [1] |

| Molecular Weight | 115.13 g/mol | [1] |

| Boiling Point | 92.5 °C @ 30 mmHg | [1][4] |

| Density | 1.026 g/mL at 25 °C | [1][4] |

| Refractive Index (n²⁰/D) | 1.414 | [4] |

| Chromatographic Yield | Up to 87.5% |

Experimental Protocols

Protocol 1: Representative Base-Catalyzed Synthesis (Generalized)

Disclaimer: This is a generalized procedure based on analogous reactions and should be optimized for specific laboratory conditions.

Materials:

-

Acrylonitrile

-

Anhydrous Methanol

-

Sodium Methoxide (solid or as a solution in methanol)

-

Glacial Acetic Acid (for neutralization)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

-

Appropriate reaction vessel with stirring and temperature control

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place anhydrous methanol.

-

Catalyst Addition: To the stirred methanol, carefully add a catalytic amount of sodium methoxide.

-

Acrylonitrile Addition: Slowly add acrylonitrile to the methanolic sodium methoxide solution at a controlled temperature (e.g., room temperature or slightly elevated). The reaction is exothermic, and cooling may be necessary to maintain the desired temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and neutralize the catalyst by the dropwise addition of glacial acetic acid until the pH is neutral.

-

Solvent Removal: Remove the bulk of the methanol by rotary evaporation.

-

Extraction: To the residue, add water and a suitable organic solvent (e.g., diethyl ether or dichloromethane). Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic extracts.

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by vacuum distillation.[5]

Protocol 2: Palladium/Copper Catalyzed Synthesis in Supercritical CO₂ (Based on CN1243121A)

Note: This is a high-pressure method requiring specialized equipment.

Materials:

-

Acrylonitrile

-

Anhydrous Methanol

-

PdCl₂(MeCN)₂

-

CuCl₂

-

Oxygen

-

Supercritical CO₂ reactor

Procedure:

-

Reactor Charging: In a high-pressure autoclave, add PdCl₂(MeCN)₂ (0.15 mmol), CuCl₂ (2 mmol), acrylonitrile (5 mmol), and anhydrous methanol (1 mL).

-

Pressurization: Pressurize the reactor with oxygen to 1.0 MPa and then with carbon dioxide to 13 MPa.

-

Reaction: Heat the mixture to 40 °C and stir for 20 hours.

-

Depressurization and Workup: After the reaction, cool the reactor to -30 °C and slowly vent the carbon dioxide.

-

Purification: The crude product can be purified by column chromatography.

Characterization Data

The following are the expected spectroscopic data for this compound.

| Spectroscopic Data | |

| ¹³C NMR | A ¹³C NMR spectrum for this compound is available and can be accessed through chemical databases. |

| ¹H NMR (Predicted) | δ (ppm): ~4.5 (t, 1H, -CH(OCH₃)₂), ~3.3 (s, 6H, -OCH₃), ~2.5 (d, 2H, -CH₂CN) |

| IR (Predicted) | ν (cm⁻¹): ~2250 (C≡N stretch), ~1100-1050 (C-O stretch) |

Visualizations

Reaction Pathway and Experimental Workflow

The following diagrams illustrate the key processes described in this guide.

Caption: Base-catalyzed synthesis of this compound.

Caption: General experimental workflow for synthesis and purification.

Conclusion

References

Spectroscopic Profile of 3,3-Dimethoxypropanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3,3-Dimethoxypropanenitrile (CAS No. 57597-62-3), a key intermediate in pharmaceutical and fine chemical synthesis. Due to the limited availability of specific, publicly accessible raw spectral data, this document focuses on predicted spectroscopic values derived from established principles of NMR, IR, and mass spectrometry. It also includes detailed, generalized experimental protocols for obtaining such data for a liquid organic compound.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative data for this compound based on its chemical structure: (CH₃O)₂CHCH₂CN.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CH₂-CN | 2.6 - 2.8 | Triplet (t) | 5 - 7 |

| -CH(OCH₃)₂ | 4.5 - 4.7 | Triplet (t) | 5 - 7 |

| -OCH₃ | 3.3 - 3.5 | Singlet (s) | N/A |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -C N | 117 - 120 |

| -C H₂-CN | 25 - 30 |

| -C H(OCH₃)₂ | 100 - 105 |

| -OC H₃ | 53 - 57 |

Table 3: Predicted Infrared (IR) Absorption Data

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| C≡N (Nitrile) | 2240 - 2260 | Medium |

| C-H (sp³ Aliphatic) | 2850 - 3000 | Medium to Strong |

| C-O (Acetal) | 1050 - 1150 | Strong |

Table 4: Plausible Mass Spectrometry (MS) Fragmentation Data (Electron Ionization)

| m/z | Proposed Fragment Ion | Notes |

| 115 | [M]⁺ | Molecular Ion |

| 114 | [M-H]⁺ | Loss of a hydrogen atom |

| 84 | [M-OCH₃]⁺ | Loss of a methoxy radical |

| 75 | [CH(OCH₃)₂]⁺ | Alpha-cleavage, likely a major fragment |

| 59 | [M-CH₂CN]⁺ | |

| 45 | [CH₃O=CH₂]⁺ | Rearrangement and cleavage |

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data for a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and purity of the sample.

Materials:

-

High-resolution NMR spectrometer (e.g., 300 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)

-

This compound sample

-

Pipettes

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) directly in an NMR tube. Add a small amount of TMS as an internal reference (0 ppm) if it is not already present in the solvent.

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Shimming: Homogenize the magnetic field by adjusting the shim coils to obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128-1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) signals by applying a Fourier transform. Phase the resulting spectra and perform baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference both spectra to the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

-

FT-IR spectrometer with a liquid sample holder (e.g., salt plates - NaCl or KBr, or an Attenuated Total Reflectance (ATR) accessory).

-

This compound sample

-

Solvent for cleaning (e.g., acetone or isopropanol)

-

Lens paper

Procedure (using ATR):

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrument absorptions.

-

Sample Application: Place a small drop of this compound directly onto the ATR crystal, ensuring it covers the crystal surface.

-

Spectrum Acquisition: Acquire the infrared spectrum of the sample over a typical range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and lens paper after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

Mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS).

-

Helium carrier gas (for GC-MS).

-

This compound sample.

-

Solvent for sample dilution (e.g., dichloromethane or ethyl acetate).

Procedure (using GC-MS):

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., ~1 mg/mL) in a volatile solvent like dichloromethane.

-

GC-MS Setup:

-

Set the GC oven temperature program to ensure good separation and peak shape. A typical program might start at 50°C and ramp up to 250°C.

-

Set the injector temperature (e.g., 250°C) and the transfer line temperature (e.g., 280°C).

-

Set the mass spectrometer to scan a mass range appropriate for the expected molecular weight (e.g., m/z 35-200).

-

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC.

-

Data Acquisition: The sample will be vaporized, separated by the GC column, and then introduced into the mass spectrometer's ion source. The instrument will record the mass spectra of the eluting components.

-

Data Analysis: Analyze the resulting total ion chromatogram to identify the peak corresponding to this compound. Examine the mass spectrum associated with this peak to determine the molecular ion and the fragmentation pattern.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

Chemical structure and IUPAC name of 3,3-Dimethoxypropanenitrile

An In-depth Technical Guide to 3,3-Dimethoxypropanenitrile

For researchers, scientists, and professionals in drug development, a comprehensive understanding of key chemical intermediates is paramount. This guide provides a detailed overview of this compound, a versatile compound utilized in various synthetic applications.

Chemical Structure and IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1][][3][4] Its chemical structure is characterized by a three-carbon nitrile chain with two methoxy groups attached to the third carbon.

Chemical Formula: C₅H₉NO₂[1][][4][5]

Synonyms: 3,3-Dimethoxypropiononitrile, Cyanoacetaldehyde dimethyl acetal, DMPN[1][][6]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 115.13 g/mol | [][3][5] |

| Appearance | Colorless to brown liquid | [] |

| Boiling Point | 92.5 °C at 30 mmHg | [][5][6] |

| Density | 1.026 g/mL at 25 °C | [][5][6] |

| Refractive Index | 1.414 at 20 °C | [5][6] |

| Flash Point | 182 °F | [5] |

| Melting Point | -52 °C | [5] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through several methods. The most common and efficient route is the hydroalkoxylation of acrylonitrile.

Hydroalkoxylation of Acrylonitrile

This widely used industrial method involves the reaction of acrylonitrile with methanol in the presence of a catalyst.[6][7][8]

-

Reactants: Acrylonitrile and Methanol.

-

Catalyst: Typically a metal-based system, such as platinum or palladium catalysts, often in the presence of a nitrite.[6][8]

-

Reaction Conditions: The reaction requires careful control of temperature and pressure to ensure high yields and purity of the final product.[7]

-

Mechanism: The catalytic process facilitates the addition of methanol across the carbon-carbon double bond of acrylonitrile, resulting in the formation of the dimethoxy functionality at the beta-position relative to the nitrile group.[8]

Alternative Synthesis Routes

Other documented methods for the synthesis of this compound include:

-

Palladium-Catalyzed Coupling Reactions: These represent an alternative pathway for its industrial production.[7]

-

From 2-chloro-3-phenylsulfonylpropanenitrile: A two-step synthesis has been described starting from this compound.[8]

-

Via Chloroacrylonitrile Intermediates: This route involves substitution reactions to replace the chlorine atom with methoxy groups, offering different reactivity control compared to direct hydroalkoxylation.[8]

-

Oxidative Synthesis using Supercritical CO₂: A novel approach utilizes supercritical carbon dioxide as the reaction medium with a Pd(II)/Cu(I or II), FeCl₃, and p-benzoquinone catalyst system. In this method, acrylonitrile is oxidized by oxygen in the presence of methanol to yield this compound.[9]

Applications in Synthesis

This compound is a valuable precursor in the synthesis of various organic molecules, particularly heterocyclic compounds.

Primary Application: Synthesis of 4-Aminopyrimidines

It is a key starting material for the synthesis of 4-aminopyrimidines, which are fundamental components of many pharmaceutical compounds.[6][7][8] A notable example is the synthesis of cytosine, a crucial pyrimidine base in DNA and RNA.[6][8]

The general workflow for this synthesis is illustrated below.

Caption: Synthetic pathway from this compound to 4-aminopyrimidines.

Other Synthetic Applications

The versatility of this compound extends to its use as a building block for:

-

Agrochemicals and other fine chemicals. [7]

-

Pyrido[2,3-d]pyrimidines: Formed through a Michael addition reaction with 2-aryl-substituted acrylates, followed by treatment with guanidine.[8]

-

Other Nitrogen-Containing Heterocycles: Including thiazoles and pyrazoles.[8]

The general synthesis process for this compound is depicted in the following diagram.

Caption: Hydroalkoxylation of acrylonitrile to produce this compound.

References

- 1. pschemicals.com [pschemicals.com]

- 3. This compound, 90%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 4. pschemicals.com [pschemicals.com]

- 5. chembk.com [chembk.com]

- 6. This compound | 57597-62-3 [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. Buy this compound | 57597-62-3 [smolecule.com]

- 9. CN1243121A - Noval process for synthesizing 3,3-dialkoxyl propionitrile - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 3,3-Dimethoxypropanenitrile: Physical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the physical properties and chemical stability of 3,3-Dimethoxypropanenitrile (CAS No. 57597-62-3). This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other areas of chemical synthesis, offering critical data and procedural insights to ensure the safe and effective handling and application of this versatile compound.

Core Physical Properties

This compound, also known as cyanoacetaldehyde dimethyl acetal, is a colorless to pale yellow liquid.[1] It is a key intermediate in various organic syntheses, particularly in the preparation of pharmaceutical and agrochemical compounds.[2][3] A summary of its key physical properties is presented in Table 1. It is important to note that some variations in reported values exist across different suppliers, which may be attributed to differences in measurement conditions and sample purity.

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₉NO₂ | [1][4][5] |

| Molecular Weight | 115.13 g/mol | [1][4][5] |

| Boiling Point | 92.5 °C at 30 mmHg178 - 180 °C136 °C152 °C195 °C | [4][5][6][1][4][2][] |

| Density | 1.026 g/mL at 25 °C1.036 g/cm³0.95 g/cm³1.01 g/cm³ | [4][5][6][8][1][4][2] |

| Refractive Index (n²⁰/D) | 1.4141.419 - 1.4211.4130 - 1.4150 | [4][6][1][8] |

| Melting Point | -52 °C | [4] |

| Flash Point | 71 °C (160 °F)83 °C (181.4 °F)182 °F | [1][][2][4] |

| Solubility | Slightly soluble in water. Soluble in many organic solvents such as ethanol and ether. | [1][2][4] |

| Appearance | Colorless to pale yellow liquid | [1][5] |

Chemical Stability and Handling

Proper storage and handling of this compound are crucial to maintain its integrity and ensure laboratory safety.

Storage and Stability

This compound should be stored in a cool, dry, and well-ventilated area, away from sources of heat, sparks, and open flames.[4][5][] The recommended storage temperature is between 2-8°C.[4] To prevent decomposition and reaction with atmospheric moisture, it should be kept in a tightly sealed container.[4]

Incompatibilities

This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[4] Contact with these substances should be avoided to prevent potentially vigorous reactions.

Hazardous Reactions

Information regarding specific hazardous reactions of this compound is limited. However, like other nitriles, it may undergo hydrolysis under acidic or basic conditions.

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not extensively available in the public domain. However, standard methodologies, as outlined below, are typically employed for such characterizations.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point is distillation.

Apparatus:

-

Distillation flask

-

Condenser

-

Thermometer

-

Heating mantle

-

Receiving flask

Procedure:

-

Place a sample of this compound in the distillation flask along with a few boiling chips.

-

Assemble the distillation apparatus. The thermometer bulb should be positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

Begin heating the flask gently.

-

Record the temperature at which the liquid is consistently boiling and condensing in the condenser. This temperature is the boiling point. For measurements at reduced pressure, a vacuum pump and a manometer are required.

Determination of Density

Density is the mass per unit volume of a substance. It is typically measured using a pycnometer or a digital density meter.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Water bath for temperature control

Procedure:

-

Clean and dry the pycnometer and determine its mass.

-

Fill the pycnometer with distilled water and place it in a water bath at a constant temperature (e.g., 25 °C) until it reaches thermal equilibrium.

-

Record the mass of the pycnometer filled with water.

-

Empty and dry the pycnometer, then fill it with this compound.

-

Bring the filled pycnometer to the same constant temperature in the water bath.

-

Record the mass of the pycnometer filled with the sample.

-

Calculate the density of the sample using the known density of water at that temperature.

Determination of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance and is measured using a refractometer.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

Procedure:

-

Calibrate the refractometer using a standard liquid with a known refractive index.

-

Ensure the prism of the refractometer is clean and dry.

-

Place a few drops of this compound onto the prism.

-

Close the prism and allow the sample to reach the desired temperature (e.g., 20 °C) by circulating water from the constant temperature bath.

-

Adjust the refractometer to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.

-

Read the refractive index from the scale.

Visualizations

To aid in the understanding of the application and quality control of this compound, the following diagrams are provided.

Caption: A simplified workflow illustrating the synthesis of this compound and its primary applications.

Caption: A typical quality control workflow for this compound.

References

- 1. 3,3-Dimethoxy-propanenitrile 97%, Thermo Scientific 25 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. This compound | 57597-62-3 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. 3,3-Dimethoxy-Propanenitrile | Properties, Uses, Safety Data & Supplier China [nj-finechem.com]

- 5. This compound, 90%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 6. chembk.com [chembk.com]

- 8. Buy this compound | 57597-62-3 [smolecule.com]

An In-depth Technical Guide to the Safe Handling of 3,3-Dimethoxypropanenitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data, handling precautions, and emergency procedures for 3,3-Dimethoxypropanenitrile (CAS No. 57597-62-3). Adherence to these guidelines is critical to ensure a safe laboratory environment.

Chemical Identification and Physical Properties

This compound, also known as 3,3-dimethoxypropionitrile, is a nitrile intermediate used in pharmaceutical and fine chemical synthesis.[] Its dual functionality allows for versatile reactivity in various organic reactions.[]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₉NO₂ | [2][3][4] |

| Molecular Weight | 115.13 g/mol | [3][4] |

| Appearance | Colorless to pale yellow or brown liquid | [][3][4] |

| Density | 1.026 g/mL at 25°C | [2][3][5] |

| Boiling Point | 92.5°C at 30 mmHg 178 - 180°C | [][2][5] [4] |

| Flash Point | 182°F (83.3°C) 71°C | [2] [4] |

| Refractive Index | n20/D 1.414 | [2][5] |

| Vapor Pressure | 0.639 mmHg at 25°C | [2] |

| Solubility in Water | Slightly soluble | [4] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical. It is crucial to understand its potential health effects and adhere to all safety warnings.

-

GHS Signal Word: Danger / Warning[6]

Hazard Statements:

-

H315: Causes skin irritation.[2]

-

H317: May cause an allergic skin reaction.

-

H318 / H319: Causes serious eye damage / irritation.[2]

-

H402: Harmful to aquatic life.

Precautionary Statements (Selected):

-

P261 & P264: Avoid breathing mist or vapors and wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER/ doctor if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Table 2: Quantitative Toxicity Data

| Metric | Value | Species | Source(s) |

| LD50/LC50 | Data not available for this compound in the searched sources. Toxicological properties have not been fully investigated. | N/A | [7] |

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.

Handling and Storage Protocols

4.1 Handling

-

Engineering Controls: Handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[8][9] Ensure adequate ventilation to keep airborne concentrations low.[8]

-

Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[8] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[3]

-

Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[8] Do not breathe vapors or mists.[3] Keep away from heat, sparks, open flames, and other ignition sources.[][4][8]

4.2 Storage

-

Container: Keep container tightly closed in a dry, cool, and well-ventilated place.[][4][8]

-

Conditions to Avoid: Store away from incompatible materials.[4]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[4][8]

Emergency Procedures: First Aid and Spill Response

Immediate and appropriate action is critical in the event of an exposure or spill. All personnel should be familiar with the location and operation of emergency equipment, including safety showers and eyewash stations.

5.1 First Aid Measures

-

General Advice: Show the Safety Data Sheet (SDS) to the medical professional in attendance.

-

Eye Contact: Immediately rinse cautiously with plenty of water for at least 15 minutes.[8][10] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.[2][8]

-

Skin Contact: Take off immediately all contaminated clothing. Wash off immediately with plenty of soap and water for at least 15 minutes.[2][8][11] If skin irritation or a rash occurs, get medical advice.

-

Inhalation: Move the exposed person to fresh air at once and keep them at rest in a position comfortable for breathing.[3][11][12] If not breathing, give artificial respiration.[8][11] Call a POISON CENTER or doctor if you feel unwell.[3]

-

Ingestion: Rinse mouth with water.[13] Do NOT induce vomiting.[9] Call a POISON CENTER or doctor for treatment advice.[3]

5.2 Chemical Spill Response Workflow In the event of a spill, follow a structured response protocol to ensure safety and minimize environmental contamination.

Experimental Protocols and Chemical Reactivity

While specific synthesis protocols using this compound are beyond the scope of this safety guide, understanding its chemical nature as a nitrile is essential for safe experimental design.

-

Hydrolysis: Nitriles can be hydrolyzed under acidic or basic conditions to form carboxylic acids or their corresponding salts.[14][15] This reaction is often conducted by heating the nitrile under reflux with an aqueous acid (like HCl) or a base (like NaOH).[14]

-

Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄).[15][16] Milder reducing agents may yield aldehydes.[16]

-

Reactions with Organometallics: Nitriles react with Grignard and organolithium reagents to form ketones after hydrolysis of the intermediate imine.[15][16]

When planning experiments, researchers must account for the reactivity of the nitrile group, potential side reactions, and the hazards associated with all reagents, intermediates, and products. All reactions should be carried out with appropriate engineering controls and personal protective equipment.

References

- 2. chembk.com [chembk.com]

- 3. 3,3-Dimethoxy-propanenitrile 97%, Thermo Scientific 25 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 3,3-Dimethoxy-Propanenitrile | Properties, Uses, Safety Data & Supplier China [nj-finechem.com]

- 5. This compound | 57597-62-3 [chemicalbook.com]

- 6. This compound, 90%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. benchchem.com [benchchem.com]

- 10. ehs.princeton.edu [ehs.princeton.edu]

- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 12. poison.vcu.edu [poison.vcu.edu]

- 13. Page loading... [guidechem.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 16. chem.libretexts.org [chem.libretexts.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and First Synthesis of 3,3-Dimethoxypropanenitrile

This technical guide provides a comprehensive overview of the discovery and initial synthesis of this compound, a valuable intermediate in organic synthesis. The document details the historical context of its synthesis, experimental protocols for its preparation, and relevant quantitative data.

Discovery

First Synthesis: Reaction of Acrylonitrile and Methanol

The most frequently cited and likely the earliest fundamental method for the synthesis of this compound is the addition of methanol to acrylonitrile. This reaction is typically catalyzed by a base or a metal catalyst. One documented method involves the use of a palladium and copper catalyst system in the presence of oxygen.[2]

Reaction Principle

The synthesis proceeds via a nucleophilic addition of methanol to the carbon-carbon double bond of acrylonitrile. The presence of a catalyst facilitates this addition, leading to the formation of the dimethoxy acetal at the beta-position relative to the nitrile group.

Experimental Protocol

The following is a representative experimental protocol based on a patented synthesis method:[2]

Materials:

-

Acrylonitrile

-

Anhydrous Methanol

-

Bis(acetonitrile)dichloropalladium(II) (PdCl₂(MeCN)₂)

-

Copper(II) Chloride (CuCl₂)

-

Oxygen (O₂)

-

Supercritical Carbon Dioxide (scCO₂)

Equipment:

-

High-pressure autoclave (e.g., HF-25 type)

-

Magnetic stirrer

-

System for controlling temperature and pressure

Procedure:

-

To a high-pressure autoclave, add bis(acetonitrile)dichloropalladium(II) (0.15 mmol), copper(II) chloride (2 mmol), acrylonitrile (5 mmol), and anhydrous methanol (1 mL, approx. 25 mmol).

-

Pressurize the autoclave with oxygen to 1.0 MPa.

-

Introduce supercritical carbon dioxide to a final pressure of 13 MPa.

-

Heat the reaction mixture to 55 °C with continuous stirring.

-

Maintain these conditions for 12 hours.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the pressure.

-

The resulting product mixture can be purified by techniques such as distillation under reduced pressure or column chromatography to isolate this compound.

Quantitative Data

The following table summarizes the quantitative data from the described synthesis protocol.[2]

| Parameter | Value |

| Reactants | |

| Acrylonitrile | 5 mmol |

| Methanol | ~25 mmol |

| Catalysts | |

| PdCl₂(MeCN)₂ | 0.15 mmol |

| CuCl₂ | 2 mmol |

| Reaction Conditions | |

| Oxygen Pressure | 1.0 MPa |

| Supercritical CO₂ Pressure | 13 MPa |

| Temperature | 55 °C |

| Reaction Time | 12 hours |

| Results | |

| Chromatographic Yield | Up to 87.5% |

Experimental Workflow

The following diagram illustrates the logical workflow of the synthesis of this compound from acrylonitrile and methanol.

Caption: Synthesis workflow for this compound.

References

Solubility of 3,3-Dimethoxypropanenitrile in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,3-Dimethoxypropanenitrile, a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals.[1][2][3][4] Understanding its solubility is critical for optimizing reaction conditions, purification processes, and formulation development. While specific quantitative solubility data is not extensively documented in publicly available literature, this guide offers a predictive analysis based on molecular structure, alongside detailed experimental protocols for its determination.

Molecular Structure and Predicted Solubility Profile

This compound possesses a unique combination of functional groups that dictate its solubility behavior. The presence of two methoxy groups and a nitrile group contributes to its overall polarity.[5][6] The nitrile group, with its significant dipole moment, can act as a hydrogen bond acceptor, enhancing solubility in polar solvents.[6] The methoxy groups also contribute to the molecule's polarity.

Based on the principle of "like dissolves like," the predicted solubility of this compound in various classes of organic solvents is summarized below.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the solvent can act as a hydrogen bond donor to the nitrogen of the nitrile group and the oxygen of the methoxy groups, leading to strong intermolecular interactions. It is soluble in ethanol.[7] |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents have significant dipole moments and can engage in dipole-dipole interactions with the polar functional groups of this compound. |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Low to Moderate | While the molecule has polar groups, the overall polarity might allow for some interaction with less polar solvents. It is soluble in ether.[7] However, strong solubility is not expected in highly non-polar solvents like hexane. |

| Halogenated | Dichloromethane, Chloroform | Moderate to High | These solvents have moderate polarity and are good solvents for a wide range of organic compounds. |

| Aqueous | Water | Slightly Soluble | While the molecule has polar groups capable of hydrogen bonding, the hydrocarbon backbone limits its miscibility with water. It is described as slightly soluble or soluble in water.[8][9] |

Experimental Determination of Solubility

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard "shake-flask" method, which is a reliable and widely used technique for determining the solubility of a solid in a liquid.[10]

Experimental Protocol: Isothermal Shake-Flask Method

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Temperature-controlled orbital shaker or water bath

-

Centrifuge

-

Vials with airtight seals

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantitative analysis

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume or mass of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

-

For finer particles, centrifugation at the experimental temperature can be used to achieve clear separation of the liquid and solid phases.

-

-

Sampling and Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to prevent any solid particles from being transferred.

-

Immediately dilute the collected sample with a known volume of a suitable solvent to prevent precipitation.

-

Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration of this compound.

-

-

Data Calculation:

-

Calculate the solubility in the desired units (e.g., g/100 mL, mol/L) based on the measured concentration and the dilution factor.

-

Workflow for Experimental Solubility Determination

Caption: Workflow for the experimental determination of solubility.

Synthesis of this compound

This compound is a valuable intermediate, and its synthesis is a key step in the production of many pharmaceuticals.[1][3][5][11] A common and efficient method for its preparation is the hydroalkoxylation of acrylonitrile with methanol.[1] This reaction is often catalyzed by metal-based systems, such as those containing palladium or platinum.[11]

A Common Synthesis Pathway

Caption: A typical synthesis route for this compound.

Applications in Drug Development

The versatility of this compound makes it a crucial building block in the pharmaceutical industry.[1][2] It is particularly renowned as a precursor in the synthesis of 4-aminopyrimidines, which are essential components of many pharmaceutical compounds, including nucleobases like cytosine.[5][11] Its role as a key intermediate underscores its importance in the development of a wide range of therapeutic agents.[1]

Conclusion

While quantitative solubility data for this compound in various organic solvents is not extensively published, a predictive analysis based on its molecular structure suggests high solubility in polar solvents and moderate solubility in less polar and halogenated solvents. For precise data, the provided experimental protocol offers a robust methodology. A thorough understanding of its solubility is paramount for researchers and professionals in drug development to effectively utilize this versatile intermediate in synthesis, purification, and formulation.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Buy this compound | 57597-62-3 [smolecule.com]

- 6. benchchem.com [benchchem.com]

- 7. chembk.com [chembk.com]

- 8. This compound, 90%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 9. 3,3-Dimethoxy-Propanenitrile | Properties, Uses, Safety Data & Supplier China [nj-finechem.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound | 57597-62-3 [chemicalbook.com]

Reactivity of the Nitrile Group in 3,3-Dimethoxypropanenitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Dimethoxypropanenitrile, a versatile bifunctional molecule, serves as a crucial building block in the synthesis of a wide array of heterocyclic compounds and functionalized amines. The reactivity of its nitrile group, modulated by the presence of the acetal functionality, allows for a range of chemical transformations including cycloadditions, reductions, and hydrolyses. This technical guide provides a comprehensive overview of the key reactions involving the nitrile moiety of this compound, presenting detailed experimental protocols, quantitative data, and mechanistic insights to support research and development in medicinal chemistry and organic synthesis.

Introduction

This compound is a valuable intermediate in organic synthesis, primarily recognized for its role as a precursor to pyrimidine derivatives, which are core structures in many pharmaceutical agents.[1] The molecule features a nitrile group and a protected aldehyde in the form of a dimethyl acetal. This unique structural arrangement influences the reactivity of the nitrile group and provides a latent carbonyl functionality that can be unmasked under specific conditions. Understanding the reactivity of the nitrile group is paramount for its effective utilization in the synthesis of complex molecules. This guide will delve into the principal reactions of the nitrile group in this compound: cycloaddition reactions for the formation of heterocyclic systems, reduction to primary amines, and hydrolysis to carboxylic acids or amides.

Cycloaddition Reactions: Synthesis of Pyrimidines

The most prominent application of this compound is its use in the construction of pyrimidine rings through cycloaddition reactions.[1] The nitrile carbon acts as an electrophile, reacting with dinucleophiles like urea or amidines to form the heterocyclic core. This transformation is fundamental in the synthesis of nucleobases like cytosine and other biologically active pyrimidine derivatives.

Synthesis of Cytosine

A widely employed method for the synthesis of cytosine involves the condensation of a 3,3-dialkoxypropanenitrile with urea in the presence of a strong base. The reaction proceeds through the formation of an intermediate which then cyclizes to form the pyrimidine ring.

Experimental Protocol: Synthesis of Cytosine from 3,3-Diethoxypropionitrile and Urea

This protocol describes a common procedure for the synthesis of cytosine using 3,3-diethoxypropionitrile, a close analog of this compound.

-

Reaction: In a reaction vessel, sodium ethoxide (1.25 mol), xylene (5.18 mol), and urea (1.50 mol) are mixed and stirred at 85-95 °C for 0.3-0.5 hours. 3,3-Diethoxypropionitrile (1.00 mol) is then added dropwise, maintaining the temperature between 100-105 °C. The reaction mixture is refluxed for 8-10 hours.

-

Work-up: After the reaction is complete, the mixture is concentrated to dryness. The residue is dissolved in distilled water and allowed to stand for phase separation. The aqueous layer is treated with hydrochloric acid to adjust the pH to 7.0-7.5, leading to the crystallization of the crude product upon cooling.

-

Purification: The crude cytosine is recrystallized from water with activated carbon to yield the pure product.

Quantitative Data

| Reactant | Moles | Product | Yield | Purity (HPLC) |

| 3,3-Diethoxypropionitrile | 1.00 | Cytosine | 90.1% | 99.2% |

Logical Relationship: Pyrimidine Synthesis

Caption: Synthesis of pyrimidines from this compound.

Reduction of the Nitrile Group

The nitrile group of this compound can be reduced to a primary amine, yielding 4,4-dimethoxybutan-1-amine. This transformation is valuable for introducing a flexible aminobutyl sidechain in synthetic targets. Common reducing agents for this purpose include catalytic hydrogenation with Raney Nickel or Raney Cobalt, and chemical reduction with lithium aluminum hydride (LiAlH₄).

Catalytic Hydrogenation

Catalytic hydrogenation offers a clean and efficient method for the reduction of nitriles. Raney Nickel and Raney Cobalt are particularly effective for the conversion of nitriles to primary amines, often requiring high pressure and temperature.[2]

Experimental Workflow: Catalytic Hydrogenation

Caption: Workflow for the catalytic hydrogenation of this compound.

General Experimental Protocol: Raney Nickel Reduction of Nitriles

-

Reaction: The nitrile is dissolved in a suitable solvent, typically ethanol or methanol. A catalytic amount of activated Raney Nickel is added to the solution. The mixture is then subjected to hydrogenation in an autoclave under a hydrogen atmosphere (pressure and temperature will vary depending on the substrate).

-

Work-up: Upon completion of the reaction, the catalyst is carefully filtered off, and the solvent is removed under reduced pressure to yield the crude amine, which can be further purified by distillation or chromatography.

Quantitative Data (General for Nitrile Reductions)

| Catalyst | Pressure | Temperature | Selectivity for Primary Amine |

| Raney Nickel | Variable | Variable | Generally Good to High |

| Raney Cobalt | Variable | Variable | Often Higher than Raney Ni |

Hydrolysis of the Nitrile Group

The nitrile group of this compound can be hydrolyzed to either a primary amide (3,3-dimethoxypropanamide) under controlled acidic or basic conditions, or further to a carboxylic acid (3,3-dimethoxypropanoic acid) under more forcing conditions. This reaction pathway is useful for the synthesis of functionalized amides and carboxylic acids.

Hydrolysis to Carboxylic Acid

Complete hydrolysis of the nitrile to a carboxylic acid is typically achieved under strong acidic or basic conditions with heating.

Reaction Pathway: Hydrolysis of this compound

Caption: Stepwise hydrolysis of the nitrile group.

Although a specific experimental protocol for the hydrolysis of this compound was not found in the searched literature, a general method for nitrile hydrolysis is provided below.

General Experimental Protocol: Acid-Catalyzed Hydrolysis of Nitriles

-

Reaction: The nitrile is dissolved in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid. The mixture is heated to reflux for several hours until the reaction is complete, as monitored by techniques like TLC or GC.

-

Work-up: After cooling, the reaction mixture is extracted with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). The organic extracts are combined, washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is evaporated to yield the crude carboxylic acid, which can be purified by recrystallization or distillation.

Quantitative Data (General for Nitrile Hydrolysis)

| Conditions | Product | Yield |

| Strong Acid, Heat | Carboxylic Acid | Generally High |

| Strong Base, Heat | Carboxylate Salt | Generally High |

Conclusion

The nitrile group in this compound exhibits a rich and synthetically useful reactivity profile. Its propensity to undergo cycloaddition reactions provides a robust entry to pyrimidine-based heterocycles of significant medicinal interest. Furthermore, the nitrile can be readily transformed into a primary amine via reduction or into a carboxylic acid or amide through hydrolysis, opening avenues for the synthesis of diverse functionalized molecules. The experimental conditions for these transformations can be tailored to achieve the desired chemical outcome, making this compound a highly valuable and versatile building block for researchers, scientists, and drug development professionals. Further investigation into the specific reaction conditions and optimization for this particular substrate will undoubtedly expand its utility in organic synthesis.

References

The Acetal Group: A Linchpin in 3,3-Dimethoxypropanenitrile Chemistry for Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethoxypropanenitrile, a bifunctional organic molecule, serves as a crucial building block in the synthesis of a variety of heterocyclic compounds, most notably in the pharmaceutical industry as a precursor to pyrimidine derivatives. The unique arrangement of a nitrile group and a protected aldehyde in the form of a dimethyl acetal group imparts this molecule with versatile reactivity. This technical guide delves into the pivotal role of the acetal group in the reactions of this compound, providing a comprehensive overview of its reactivity, the chemoselectivity it governs, and its strategic importance in multi-step organic synthesis.

The Dual Functionality of this compound

The reactivity of this compound is dictated by its two primary functional groups: the nitrile and the acetal.

-

The Nitrile Group: This group is a versatile precursor to various nitrogen-containing functionalities. It can undergo nucleophilic addition, reduction to an amine, or hydrolysis to a carboxylic acid. In the context of pyrimidine synthesis, the nitrile group is a key electrophilic site for cyclocondensation reactions.

-

The Acetal Group: The 3,3-dimethoxy moiety is a protecting group for a propanal functionality. Acetals are generally stable under neutral and basic conditions, which allows for selective reactions to occur at the nitrile group without interference from the aldehyde. This protective role is fundamental to the synthetic utility of this compound.

The Protective Role of the Acetal Group in Chemoselective Reactions

The inertness of the acetal group under a range of reaction conditions is paramount for the regioselective synthesis of target molecules. This stability allows for a wide array of transformations to be carried out on the nitrile functionality.

Table 1: Stability of the Acetal Group in this compound under Various Reaction Conditions

| Reagent/Condition | Reactivity of Acetal Group | Reactivity of Nitrile Group |

| Basic conditions (e.g., NaH, NaOMe) | Stable | Can be deprotonated at the α-carbon |

| Nucleophiles (e.g., Grignard reagents) | Stable | Nucleophilic addition to the nitrile |

| Reducing agents (e.g., LiAlH4) | Stable | Reduction to a primary amine |

| Acidic conditions (e.g., aqueous HCl) | Hydrolyzes to an aldehyde | Can be hydrolyzed to a carboxylic acid |

This differential reactivity is the cornerstone of the synthetic strategies employing this compound. For instance, in the synthesis of pyrimidine rings, the acetal remains intact during the initial nucleophilic attack and cyclization steps, which typically occur under basic or neutral conditions.

The Acetal as a Latent Aldehyde: Deprotection and Subsequent Reactions

While the stability of the acetal group is crucial, its ability to be readily deprotected under acidic conditions to reveal the parent aldehyde is equally important for synthetic diversification. The hydrolysis of the acetal opens up a new set of possible transformations.

Experimental Protocol: Hydrolysis of the Acetal Group

A detailed protocol for the hydrolysis of the acetal in a related system is as follows:

-

Dissolution: The acetal-containing compound is dissolved in a suitable organic solvent such as tetrahydrofuran (THF).

-

Acidification: An aqueous solution of a strong acid, typically hydrochloric acid (e.g., 3M HCl), is added to the solution.

-

Reaction: The mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, the mixture is neutralized with a base, such as saturated aqueous sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

Isolation: The combined organic layers are dried over an anhydrous salt (e.g., MgSO4), filtered, and the solvent is removed under reduced pressure to yield the crude aldehyde, which can be further purified by column chromatography or distillation.

Core Application: Synthesis of 4-Aminopyrimidines

A primary application of this compound is in the synthesis of 4-aminopyrimidines, which are key structural motifs in many biologically active compounds. This transformation is a classic example of a cyclocondensation reaction.

Experimental Protocol: Synthesis of 4-Aminopyrimidine

The following is a representative, though not fully detailed, procedure for the synthesis of 4-aminopyrimidine from this compound and guanidine:

-

Reaction Setup: A mixture of this compound and guanidine hydrochloride is prepared in a suitable solvent, such as a lower alcohol (e.g., ethanol or 2-methoxyethanol).

-

Base Addition: A strong base, typically a sodium alkoxide (e.g., sodium methoxide or sodium ethoxide), is added to the mixture.

-

Heating: The reaction mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then treated with water to precipitate the crude product. The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

Quantitative Data for a Related Pyrimidine Synthesis

Reaction Mechanisms and Logical Flow

The synthesis of 4-aminopyrimidine from this compound proceeds through a well-defined reaction pathway. The following diagrams, generated using the DOT language, illustrate the key mechanistic steps and the overall experimental workflow.

The reaction is initiated by the nucleophilic attack of guanidine on the electrophilic carbon of the nitrile group in this compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidine ring.

Spectroscopic Data

Accurate characterization of both the starting material and the final product is essential for reaction monitoring and quality control.

Table 2: Spectroscopic Data for this compound and 4-Aminopyrimidine

| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | Key IR Bands (cm-1) |

| This compound | 4.63 (t, 1H), 3.40 (s, 6H), 2.59 (d, 2H) | 117.2, 101.5, 54.2, 24.8 | 2250 (C≡N), 1120, 1050 (C-O) |

| 4-Aminopyrimidine | 8.55 (s, 1H), 8.15 (d, 1H), 6.55 (d, 1H), 5.50 (br s, 2H) | 162.5, 158.0, 151.0, 108.0 | 3300-3100 (N-H), 1650 (C=N) |

Conclusion

The acetal group in this compound plays a multifaceted and critical role in its chemical reactions, acting as a stable protecting group for a latent aldehyde functionality. This allows for precise, chemoselective transformations at the nitrile group, which is particularly valuable in the synthesis of complex heterocyclic structures like 4-aminopyrimidines. The ability to deprotect the acetal under acidic conditions further enhances the synthetic utility of this versatile building block. A thorough understanding of the interplay between the acetal and nitrile functionalities is essential for researchers and professionals in drug development to effectively harness the potential of this compound in the creation of novel pharmaceutical agents.

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Aminopyrimidines using 3,3-Dimethoxypropanenitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of 4-aminopyrimidines, valuable scaffolds in medicinal chemistry, utilizing 3,3-dimethoxypropanenitrile as a key starting material. While a direct one-pot synthesis is not prominently described in the literature, a logical and efficient two-step synthetic pathway is proposed. This involves the initial conversion of this compound to a reactive β-alkoxy-α,β-unsaturated nitrile intermediate, followed by a cyclocondensation reaction with guanidine.

Introduction

Pyrimidines are a fundamental class of heterocyclic compounds, with the 4-aminopyrimidine core being a prevalent feature in numerous biologically active molecules, including kinase inhibitors and other therapeutic agents. The synthesis of these structures is of significant interest in drug discovery and development. This compound serves as a stable and readily available precursor to a three-carbon nitrile synthon, which can be effectively employed in the construction of the pyrimidine ring. The methodologies presented herein are based on established chemical principles for pyrimidine synthesis.

Proposed Synthetic Pathway

The synthesis of 4-aminopyrimidines from this compound is proposed to proceed via a two-step sequence. The first step involves the elimination of one equivalent of methanol to generate the more reactive intermediate, 3-methoxyacrylonitrile. This intermediate then undergoes a cyclocondensation reaction with guanidine to afford the target 4-aminopyrimidine.

Caption: Proposed two-step synthesis of 4-aminopyrimidine.

Experimental Protocols

The following protocols are representative methods for the proposed two-step synthesis. Researchers should optimize these conditions for their specific substrates and equipment.

Step 1: Synthesis of 3-Methoxyacrylonitrile from this compound (Representative Protocol)

This procedure is based on the principle of acid- or base-catalyzed elimination of methanol from an acetal.

Materials:

-

This compound

-

Anhydrous p-Toluenesulfonic acid (catalyst)

-

Toluene

-

Sodium bicarbonate (for neutralization)

-

Anhydrous magnesium sulfate (for drying)

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

Procedure:

-

To a solution of this compound (1.0 eq) in toluene (5 mL/mmol), add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

-

Heat the mixture to reflux and monitor the reaction by TLC or GC-MS for the disappearance of the starting material.

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the acid catalyst by washing the organic layer with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 3-methoxyacrylonitrile.

-

The crude product can be purified by distillation under reduced pressure.

Quantitative Data (Representative):

| Starting Material | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| This compound | p-Toluenesulfonic acid | Toluene | 4-6 | Reflux | 75-85 |

Step 2: Synthesis of 4-Aminopyrimidine from 3-Methoxyacrylonitrile and Guanidine

This protocol describes the cyclocondensation reaction to form the pyrimidine ring.

Materials:

-

3-Methoxyacrylonitrile (from Step 1)

-

Guanidine hydrochloride

-

Sodium ethoxide (or other suitable base)

-

Ethanol

-

Standard glassware for reflux and filtration

Procedure:

-

In a round-bottom flask, dissolve guanidine hydrochloride (1.1 eq) in anhydrous ethanol.

-

To this solution, add a solution of sodium ethoxide in ethanol (1.1 eq). A precipitate of sodium chloride will form.

-

Stir the mixture at room temperature for 30 minutes.

-

Add 3-methoxyacrylonitrile (1.0 eq) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated sodium chloride.

-

Concentrate the filtrate under reduced pressure.

-

The resulting crude 4-aminopyrimidine can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Quantitative Data (Representative):

| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 3-Methoxyacrylonitrile | Guanidine hydrochloride | Sodium ethoxide | Ethanol | 6-8 | Reflux | 60-75 |

Experimental Workflow

The overall experimental workflow for the synthesis of 4-aminopyrimidine is depicted below.

Caption: Workflow for the two-step synthesis of 4-aminopyrimidine.

Concluding Remarks

The presented application notes and protocols outline a robust and logical pathway for the synthesis of 4-aminopyrimidines using this compound as a versatile starting material. This two-step approach, involving an initial elimination to form a reactive enol ether followed by cyclocondensation with guanidine, provides a reliable method for accessing this important heterocyclic scaffold. The provided protocols serve as a strong foundation for researchers to develop and optimize the synthesis of a wide range of substituted 4-aminopyrimidines for applications in drug discovery and medicinal chemistry.

Application Note: Synthesis of Cytosine from 3,3-Dimethoxypropanenitrile

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cytosine, a fundamental pyrimidine base of DNA and RNA, is a critical building block in numerous biological processes and a key intermediate in the synthesis of various antiviral and anticancer drugs. This application note provides a detailed protocol for the synthesis of cytosine using 3,3-dimethoxypropanenitrile as a precursor. The described method is a modification of the well-established Pinner synthesis, which involves the condensation of a β-alkoxyacrylonitrile derivative with urea. This procedure offers a straightforward and scalable route to cytosine, utilizing readily available starting materials.

The following sections detail the experimental protocol, present key reaction parameters in a structured format, and provide visual representations of the chemical pathway and experimental workflow to aid in the successful execution of this synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of cytosine from this compound, adapted from analogous procedures.[1]

| Parameter | Value | Unit | Notes |

| Reactants | |||